molecular formula C14H19ClN2O B10809830 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide

Cat. No.: B10809830
M. Wt: 266.76 g/mol
InChI Key: TUMNDNXJUNXGEL-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide is a chemical compound with the molecular formula C14H19ClN2O. It is characterized by the presence of a benzamide core substituted with a chloro group and a pyrrolidinylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the Pyrrolidinylpropyl Side Chain: The next step involves the introduction of the pyrrolidinylpropyl side chain. This can be done by reacting the benzamide intermediate with 3-(pyrrolidin-1-yl)propylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for oxidation reactions.

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinylpropyl side chain is known to interact with neurotransmitter receptors, modulating their activity. This can lead to changes in neurotransmitter release and uptake, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide is unique due to the presence of both the chloro group and the pyrrolidinylpropyl side chain. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17/h4-7H,1-3,8-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMNDNXJUNXGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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